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Introduction

Tourmaline, a complex borosilicate mineral, exhibits a wide range of chemical compositions
and physical properties. The schorl-dravite series represents a solid solution between the iron-
rich end-member, schorl [NaFe2*3Als(SieO18)(BO3)3(OH)3(OH)], and the magnesium-rich end-
member, dravite [NaMgsAls(SieO1s)(BO3)3(OH)s(OH)]. This series is of significant interest in
geological sciences as its composition can provide insights into the petrogenesis of its host
rocks. Understanding the crystallographic properties of this series is crucial for interpreting
geological processes and for potential material science applications. This technical guide
provides a comprehensive overview of the core crystallographic properties of the schorl-dravite
series, detailing experimental methodologies and presenting key data in a structured format.

Crystal Structure and Solid Solution

Tourmaline minerals in the schorl-dravite series typically crystallize in the trigonal crystal
system with the space group R3m.[1] However, triclinic dimorphs, such as schorl-1A and oxy-
dravite-1A, have also been identified.[2] The fundamental structure is characterized by a
framework of six-membered rings of silica tetrahedra (SieO1s), which are stacked along the c-
axis. These rings are linked by octahedrally coordinated cations at the Y and Z sites, and a
nine-fold coordinated X site.[3]
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The general chemical formula for tourmaline can be expressed as XY3Ze(T6O1s8)(BO3)3V3W,
where:

e Xsite: Na*, Ca?*, K+, or a vacancy (0)
e Y site: Fe?+, Mg?*, AlR*, Li*, Mn2*, etc.
o Zsite: AR+, Mg?*, Fe3*, Cr3*, 3+

o T site: Si*+, AR+, B3+

e B site: B3*+

e Vsite: OH-, 02~

e W site: OH~, F~, 0% [4]

The schorl-dravite series is primarily defined by the substitution of Fe2* for Mg2* in the Y
octahedral site.[5][6] This substitution leads to a continuous solid solution between the two end-
members, resulting in predictable variations in the crystallographic parameters.

chorl Mg+ for Fe2* in Y site | Intermediate Member Dravite
NaFe?*3Als(SisO1s)(BO3)3(OH)a. | Na(Fe2*,Mg)sAls(SisO18)(BO3)3(OH)s NaMgsAls(SisO18)(BO3)3(OH)s
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Figure 1: Schorl-Dravite Solid Solution Series.

Crystallographic Data

The substitution of the larger Fe?* cation for the smaller Mg2* cation in the Y-site octahedra
directly influences the unit cell parameters. As the schorl component increases, a
corresponding increase in the a unit cell parameter is observed. The ¢ parameter is more
closely correlated with the size of the Z octahedron.[5]

Table 1: Representative Unit Cell Parameters for Schorl
and Dravite
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Crystal Space
Mineral Formula a(A) c (A) V (A3) J -
System Group
NaFe2*3Als
(SieO1s) .
Schorl 15.99 7.195 1593.16 Trigonal R3m
(BO3)3(OH)
3(OH)
NaMgsAls(
_ SieO1s) .
Dravite ~15.94 ~7.13 ~1570 Trigonal R3m
(BO3)3(OH)
3(OH)
a=15.9513,
b=15.9421,
c=7.1921,
NaFe2*sAle
, 0=90.0354
(SieO1s) o
Schorl-1A °, - - Triclinic P1
(BO3)3(OH)
B=89.9359
3(OH) .
y=119.852
70

Note: The values for dravite are approximate as they vary with the exact composition. The data
for schorl-1A represents a triclinic dimorph.[2][7]

Table 2: Mean Cation-Oxygen Bond Lengths in the Y and
Z Octahedral Sites

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


http://www.mdpi.com/2075-163x/12/4/430
https://webmineral.com/data/Schorl.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Bond Mean Bond Length (A)
YAI-O 1.908
YMg-O 2.084
YEe+-0 2.139
ZAI-O 1.900
ZMg-O 2.077
ZFe?*-0 2.131

Data sourced from Bosi & Lucchesi (2004).[5]

Cation Ordering and Site Occupancy

The distribution of cations between the Y and Z octahedral sites in the schorl-dravite series is
often characterized by disorder. While A3+ shows a preference for the smaller Z site, it can also
occupy the Y site.[5] Similarly, Mg2* can be distributed between both Y and Z sites. Fe2* and
Fes* strongly prefer the larger Y site, with negligible amounts of Fe2* found in the Z site.[1][5]
This cation distribution has a significant impact on the local geometry of the octahedral sites
and the overall crystal structure.

Experimental Protocols

A combination of analytical techniques is essential for the complete crystallographic and
chemical characterization of schorl-dravite tourmalines.
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Figure 2: Experimental Workflow for Tourmaline Characterization.
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Single-Crystal X-ray Diffraction (SREF)

Objective: To determine the unit cell dimensions, space group, and crystal structure, including
atomic coordinates, bond lengths, and angles.[8]

Methodology:

Crystal Selection: A small, single crystal of tourmaline (typically < 0.5 mm) free of visible
inclusions and twinning is selected under a polarizing microscope.

e Mounting: The crystal is mounted on a goniometer head using a suitable adhesive.

» Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data
collection is typically performed using MoKa radiation. A full sphere of diffraction data is
collected by rotating the crystal through a series of omega and phi scans.

» Data Reduction: The raw diffraction data is processed to correct for Lorentz and polarization
effects, and an absorption correction is applied.

 Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. Anisotropic displacement parameters are refined
for all atoms. The occupancies of the cation sites are refined to determine the distribution of
elements.

Electron Probe Microanalysis (EMPA)

Objective: To determine the quantitative chemical composition of the major and minor elements
in the tourmaline sample.[9]

Methodology:

o Sample Preparation: A polished thin section or an epoxy mount of the tourmaline crystal is
coated with a thin layer of carbon to ensure electrical conductivity.

e Instrument Setup: The analysis is performed using an electron microprobe analyzer
equipped with wavelength-dispersive spectrometers (WDS). The instrument is calibrated
using well-characterized mineral standards.
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e Analysis: A focused electron beam (typically 15 kV accelerating voltage and 20 nA beam
current) is directed onto the sample surface.[10] The characteristic X-rays emitted from the
sample are analyzed by the WDS. Multiple points are analyzed on each crystal to check for
chemical homogeneity.

o Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF correction:
atomic number, absorption, and fluorescence) to obtain accurate elemental concentrations.

Moéssbauer Spectroscopy

Objective: To determine the valence state (Fe2* vs. Fe3*) and coordination environment of iron
in the tourmaline structure.[11]

Methodology:

o Sample Preparation: A powdered sample of the tourmaline is prepared and placed in a
sample holder.

o Data Acquisition: The sample is exposed to a source of gamma rays (typically >’Co). The
absorption of gamma rays by the >’Fe nuclei in the sample is measured as a function of the
velocity of the source. Spectra are often collected at room temperature and sometimes at
cryogenic temperatures (e.g., 77 K) to resolve magnetic splitting.[12]

o Spectral Fitting: The resulting Mdssbauer spectrum is fitted with a series of doublets and/or
sextets, each corresponding to a specific iron site and valence state. The isomer shift and
guadrupole splitting parameters are used to identify the Fe2* and Fe3* components and their
respective crystallographic sites (Y or Z).[13]

Synchrotron Micro-X-ray Absorption Near-Edge
Spectroscopy (UXANES)

Objective: To provide in-situ, non-destructive determination of the oxidation state of iron and
other transition elements.

Methodology:

o Sample Preparation: A polished thin section or epoxy mount is used.
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o Beamline Setup: The analysis is performed at a synchrotron facility on a beamline equipped
for X-ray absorption spectroscopy. A focused beam of monochromatic X-rays is used.

o Data Collection: The energy of the incident X-ray beam is scanned across the absorption
edge of the element of interest (e.g., the Fe K-edge). The X-ray fluorescence or absorption is
measured as a function of the incident energy.[14]

o Data Analysis: The pre-edge features and the position of the absorption edge in the XANES
spectrum are sensitive to the oxidation state and coordination geometry of the absorbing
atom. The Fe3*/ZFe ratio is determined by comparing the sample spectrum to spectra of
well-characterized standards.

Conclusion

The crystallographic properties of the schorl-dravite tourmaline series are systematically
influenced by the solid solution between its iron and magnesium end-members. A thorough
characterization of these minerals requires a multi-technique approach, integrating single-
crystal X-ray diffraction, electron probe microanalysis, Mdssbauer spectroscopy, and
synchrotron-based techniques. The data and methodologies presented in this guide provide a
foundational framework for researchers and scientists engaged in the study of these complex
silicate minerals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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